3-(3,5-Dimethoxybenzyl)pyrrolidine hydrochloride

Description

Molecular Architecture and Stereochemical Features

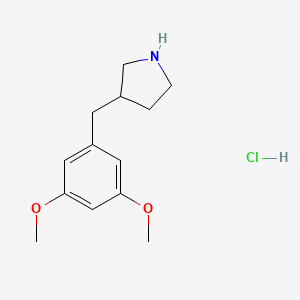

3-(3,5-Dimethoxybenzyl)pyrrolidine hydrochloride is a pyrrolidine derivative characterized by a five-membered nitrogen-containing ring substituted with a 3,5-dimethoxybenzyl group. The molecular formula is C₁₃H₂₀ClNO₂ , with a molecular weight of 257.75 g/mol . The structure comprises:

- Pyrrolidine ring : A saturated five-membered ring with one nitrogen atom.

- 3,5-Dimethoxybenzyl substituent : A benzene ring with methoxy groups at the 3- and 5-positions, linked to the pyrrolidine via a methylene bridge.

- Hydrochloride salt : The nitrogen atom is protonated, enhancing solubility and stability.

The stereochemistry at the pyrrolidine carbon remains unspecified in available literature, though the chiral center suggests potential enantiomeric forms. The 3,5-dimethoxy substitution pattern creates distinct electronic and steric profiles compared to analogous derivatives, such as 3,4-dimethoxybenzyl analogs.

Synthetic Routes

The compound is synthesized via nucleophilic substitution or reductive amination. For example:

- Reductive amination : Reaction of 3,5-dimethoxybenzaldehyde with pyrrolidine in the presence of sodium triacetoxyborohydride.

- Nucleophilic substitution : Alkylation of pyrrolidine with 3,5-dimethoxybenzyl chloride under basic conditions.

Propriétés

IUPAC Name |

3-[(3,5-dimethoxyphenyl)methyl]pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.ClH/c1-15-12-6-11(7-13(8-12)16-2)5-10-3-4-14-9-10;/h6-8,10,14H,3-5,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUENPISBFXCPJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CC2CCNC2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 3-(3,5-dimethoxybenzyl)pyrrolidine hydrochloride typically involves:

- Formation of the 3,5-dimethoxybenzyl moiety or its suitable precursor.

- Introduction of the pyrrolidine ring via alkylation or reductive amination.

- Conversion to the hydrochloride salt for isolation and purification.

Preparation of the 3,5-Dimethoxybenzyl Intermediate

The 3,5-dimethoxybenzyl substituent is usually introduced via benzyl halides or bromides derived from 3,5-dimethoxybenzyl alcohol or related precursors. One common approach involves:

- Starting from 1-bromo-3,5-dimethoxybenzene, which undergoes metal-catalyzed coupling or nucleophilic substitution to generate the benzyl moiety.

- Alternatively, 3,5-dimethoxybenzyl chloride can be prepared by chlorination of 3,5-dimethoxybenzyl alcohol under controlled conditions.

These intermediates serve as electrophiles in subsequent alkylation reactions.

Formation of Hydrochloride Salt

To isolate the compound as the hydrochloride salt:

- The free base 3-(3,5-dimethoxybenzyl)pyrrolidine is treated with hydrochloric acid, commonly as a solution in diethyl ether or ethanol.

- The salt precipitates due to reduced solubility and is collected by filtration.

- This step enhances the compound’s stability, purity, and handling properties.

Detailed Example Procedure (Literature-Based)

| Step | Reagents & Conditions | Outcome & Notes |

|---|---|---|

| 1. Preparation of 3,5-dimethoxybenzyl chloride | 3,5-dimethoxybenzyl alcohol treated with thionyl chloride in dichloromethane at 0 to 25 °C | Formation of benzyl chloride intermediate, purified by distillation or extraction |

| 2. Alkylation of pyrrolidine | Pyrrolidine + 3,5-dimethoxybenzyl chloride in DMF with K2CO3, stirred at room temperature for 12–24 h | Formation of 3-(3,5-dimethoxybenzyl)pyrrolidine free base, isolated by extraction and chromatography |

| 3. Salt formation | Free base dissolved in ethanol, treated with HCl gas or HCl in ether, cooled to precipitate hydrochloride salt | This compound isolated as a solid, purified by recrystallization |

Research Findings and Yields

- Alkylation reactions of pyrrolidine with benzyl halides typically yield 70–85% of the desired product after purification.

- Reductive amination methods can achieve comparable yields with high selectivity.

- The hydrochloride salt formation is quantitative and provides a stable crystalline form suitable for further applications.

Analytical Data Supporting Preparation

Typical characterization includes:

| Technique | Observed Data for this compound |

|---|---|

| Melting Point | Approximately 150–160 °C (varies with purity) |

| 1H NMR (CDCl3) | Signals corresponding to methoxy groups (~3.7 ppm), benzylic CH2 (~4.5 ppm), pyrrolidine protons (1.5–3.0 ppm) |

| Mass Spectrometry | Molecular ion peak consistent with C14H21NO2 (free base) |

| IR Spectroscopy | Characteristic N-H and C-O stretching bands |

| Elemental Analysis | Consistent with calculated values for hydrochloride salt |

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Alkylation of pyrrolidine with 3,5-dimethoxybenzyl chloride | Pyrrolidine, 3,5-dimethoxybenzyl chloride, K2CO3, DMF | Room temp, 12–24 h | 70–85 | Straightforward, widely used |

| Reductive amination | Pyrrolidine, 3,5-dimethoxybenzaldehyde, NaBH(OAc)3 | Room temp, mild conditions | 65–80 | One-pot, selective |

| Hydrochloride salt formation | HCl gas or HCl in ether | Room temp, precipitation | Quantitative | Improves stability and purity |

Analyse Des Réactions Chimiques

Types of Reactions

3-(3,5-Dimethoxybenzyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzyl group can be reduced to a methyl group under hydrogenation conditions.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in the presence of a suitable solvent.

Major Products

Oxidation: Formation of 3-(3,5-dimethoxybenzaldehyde)pyrrolidine or 3-(3,5-dimethoxybenzoic acid)pyrrolidine.

Reduction: Formation of 3-(3,5-dimethylbenzyl)pyrrolidine.

Substitution: Formation of various substituted benzyl pyrrolidines depending on the nucleophile used.

Applications De Recherche Scientifique

3-(3,5-Dimethoxybenzyl)pyrrolidine hydrochloride has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including its effects on the central nervous system.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 3-(3,5-Dimethoxybenzyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Functional Group and Substituent Effects

a) 2,4-Dimethoxybenzylamine Hydrochloride

- Structure : Benzylamine core with 2,4-dimethoxy substituents and a hydrochloride salt.

- Key Properties :

- Comparison: Unlike 3-(3,5-dimethoxybenzyl)pyrrolidine, this compound lacks the pyrrolidine ring, which likely reduces steric hindrance and alters basicity.

b) 3,5-Dimethoxybenzyl Bromide

- Structure : Benzyl bromide with 3,5-dimethoxy groups.

- Key Properties :

- Comparison : As a precursor, this compound’s reactivity (via bromide leaving group) contrasts with the stabilized hydrochloride salt form of the target compound. The 3,5-substitution pattern is shared, suggesting similar electronic effects (e.g., electron donation via methoxy groups) but distinct chemical behavior due to differing functional groups.

c) 3-(3,4-Dimethylphenoxy)pyrrolidine Hydrochloride

- Structure: Pyrrolidine linked to a 3,4-dimethylphenoxy group.

- Comparison: The phenoxy linkage (vs. benzyl in the target compound) introduces differing electronic and steric profiles. The 3,4-dimethyl substituents (vs. 3,5-dimethoxy) reduce polarity, likely lowering solubility in polar solvents compared to the target compound’s methoxy-rich structure.

Physicochemical Properties

The following table summarizes available data for comparison:

Key Observations :

- Melting Points : Methoxy-substituted hydrochlorides (e.g., 2,4-dimethoxybenzylamine HCl) exhibit moderate m.p. ranges (~185–190°C) , while nitro-substituted analogs (e.g., hygroscopic hydrochloride) show higher m.p. (254°C) due to increased polarity and intermolecular forces .

Activité Biologique

Overview

3-(3,5-Dimethoxybenzyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula . It is a pyrrolidine derivative characterized by a benzyl group substituted with two methoxy groups at the 3 and 5 positions. This structural configuration potentially influences its biological activity, making it a subject of interest in various research fields, particularly in pharmacology and medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The compound may modulate the activity of these targets, leading to various biological effects. Although detailed mechanisms remain to be fully elucidated, preliminary studies suggest that it might influence pathways related to the central nervous system and exhibit potential therapeutic properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit selective cytotoxicity towards specific cancer cell lines. For instance, research on structurally diverse benzyl-pyrrolidine derivatives has shown promising results in inducing apoptosis in HL-60 cells (a human leukemia cell line) at concentrations around 10 µM . The lead compounds demonstrated interactions with caspase-3, suggesting a mechanism that enhances apoptotic processes through enzyme activation.

Antimalarial Properties

In the context of antimalarial research, pyrrolidine derivatives have been investigated for their efficacy in combination therapies. A study highlighted the antimalarial effects of pyrrolidine-acridine hybrids, showing significant parasite clearance and reduced toxicity in animal models . Although this compound has not been directly tested in this context, its structural analogs suggest potential applicability in combating malaria.

Case Studies and Experimental Data

- Cytotoxicity Evaluation : In vitro studies demonstrated that certain benzyl-pyrrolidine derivatives exhibited IC50 values indicating selective cytotoxicity against HL-60 cells compared to solid tumor-derived cell lines . The binding affinity of these compounds to caspase-3 was confirmed through molecular docking simulations.

- Pharmacodynamic Studies : A pharmacodynamic study involving pyrrolidine-acridine hybrids showed favorable therapeutic responses in mice with established multidrug-resistant malaria infections. All treated mice were cured at determined doses without significant toxicity .

Comparative Analysis

The following table summarizes the biological activities observed in related compounds:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(3,5-Dimethoxybenzyl)pyrrolidine hydrochloride, and how is purity validated?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where 3,5-dimethoxybenzyl chloride reacts with pyrrolidine under basic conditions (e.g., NaOH) to form the tertiary amine, followed by HCl salt formation . Purification involves recrystallization or column chromatography. Purity is validated using HPLC (≥98% purity, as in ) and 1H/13C NMR to confirm structural integrity, including the absence of unreacted starting materials or stereochemical impurities .

Q. Which in vitro assays are suitable for preliminary biological activity screening of this compound?

- Methodological Answer : Initial screening often involves enzyme inhibition assays (e.g., kinase or receptor binding) and cell-based viability assays (e.g., MTT) to evaluate cytotoxicity. For neuroactive potential, receptor-binding studies (e.g., serotonin or dopamine receptors) are recommended, leveraging structural analogs like (S)-3-((2,6-Dichlorobenzyl)oxy)pyrrolidine hydrochloride, which showed receptor modulation . Dose-response curves and IC50 calculations are critical for quantifying activity .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy group positioning) influence bioactivity and selectivity?

- Methodological Answer : Substituent positioning, such as 3,5-dimethoxy vs. 2,4-dichloro groups on aromatic rings, significantly impacts electronic properties and steric hindrance, altering binding affinity. Computational modeling (e.g., molecular docking with AutoDock Vina) can predict interactions with targets like GPCRs. Comparative studies with analogs (e.g., 3-(3-Bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride) highlight the role of halogen vs. methoxy groups in selectivity .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Cross-validate results using orthogonal methods:

- Inconsistent IC50 values : Re-test under standardized conditions (e.g., ATP concentration in kinase assays).

- Off-target effects : Use CRISPR-edited cell lines or competitive binding assays.

- Batch variability : Characterize impurities via LC-MS and correlate with activity .

Q. How can the compound’s mechanism of action be elucidated in complex biological systems?

- Methodological Answer : Employ multi-omics approaches:

- Proteomics : SILAC labeling to identify differentially expressed proteins post-treatment.

- Metabolomics : LC-MS/MS to track metabolic pathway disruptions (e.g., parasite glycolysis inhibition, as in ).

- Transcriptomics : RNA-seq to map gene expression changes. Validate targets via knock-down/overexpression studies .

Key Research Considerations

- Stereochemistry : The 3,5-dimethoxybenzyl group’s spatial arrangement may influence chiral recognition in biological systems. Use chiral HPLC or circular dichroism to assess enantiomeric purity .

- Stability : Monitor hydrolytic degradation under physiological pH (6–8) via accelerated stability studies (40°C/75% RH for 6 months) .

- Toxicity : Prioritize in vivo rodent models for neurotoxicity and cardiotoxicity profiling, leveraging structural analogs like 3-(2,3-Dichlorophenoxy)pyrrolidine hydrochloride as benchmarks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.